6-[2-[2-[(4,6-Diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) is a chemical compound known for its unique structure and properties It is characterized by the presence of triazine rings connected through an oxybis(ethylenethio) linkage
Vorbereitungsmethoden
The synthesis of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves several steps. One common method includes the reaction of 2,4-diamino-1,3,5-triazine with ethylene oxide and thiourea under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine rings into more reactive intermediates.
Substitution: Nucleophilic substitution reactions are common, where the amino groups on the triazine rings are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution.
Wissenschaftliche Forschungsanwendungen
6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the production of polymers, resins, and other materials with specialized properties.
Wirkmechanismus
The mechanism of action of 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) involves its interaction with molecular targets through its triazine rings and ethylenethio linkages. These interactions can lead to the modulation of biological pathways, making it a potential candidate for therapeutic applications. The compound’s ability to form stable complexes with metal ions also contributes to its unique properties .
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) stands out due to its oxybis(ethylenethio) linkage, which imparts distinct chemical and physical properties. Similar compounds include:
- 6,6’-[Oxybis(2,1-ethanediyl)bisthio]bis(1,3,5-triazine-2,4-diamine)
- 6,6’-[Oxybis(ethylenethio)]bis(1,3,5-triazine-2,4-diamine) These compounds share structural similarities but differ in their specific linkages and substituents, leading to variations in their reactivity and applications .
Eigenschaften
CAS-Nummer |
5412-35-1 |
---|---|
Molekularformel |
C10H16N10OS2 |
Molekulargewicht |
356.4 g/mol |
IUPAC-Name |
6-[2-[2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]ethoxy]ethylsulfanyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H16N10OS2/c11-5-15-6(12)18-9(17-5)22-3-1-21-2-4-23-10-19-7(13)16-8(14)20-10/h1-4H2,(H4,11,12,15,17,18)(H4,13,14,16,19,20) |
InChI-Schlüssel |
VUMWETAGMWMFET-UHFFFAOYSA-N |
Kanonische SMILES |
C(CSC1=NC(=NC(=N1)N)N)OCCSC2=NC(=NC(=N2)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.